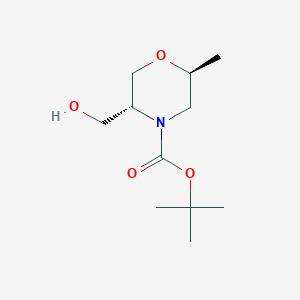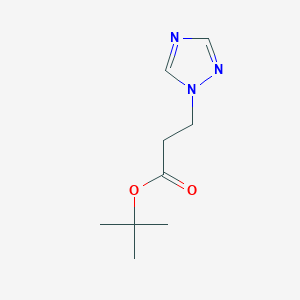
4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile is an organic compound with a complex structure, featuring a bromine, fluorine, and methoxy group attached to a benzoylacetonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Applications De Recherche Scientifique
4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can influence the reactivity and stability of the compound. These interactions can affect various pathways, including those involved in organic synthesis and material science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to similar compounds. The presence of both bromine and fluorine atoms, along with a methoxy group, offers a unique set of chemical properties that can be leveraged in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H7BrFNO2 |
|---|---|
Poids moléculaire |
272.07 g/mol |
Nom IUPAC |
3-(4-bromo-3-fluoro-2-methoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10-6(8(14)4-5-13)2-3-7(11)9(10)12/h2-3H,4H2,1H3 |
Clé InChI |
AFNYSXKJYZXZGX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1F)Br)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)

![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)


![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)







![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)
